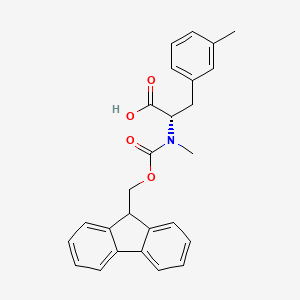![molecular formula C22H23NO4 B8233199 [(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B8233199.png)
[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid is a complex organic compound characterized by its unique structural features. This compound is notable for its incorporation of a cyclopropylethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are commonly used in peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amino acid. This is achieved by reacting the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The cyclopropylethyl group is then introduced through a nucleophilic substitution reaction, where the amino group of the Fmoc-protected amino acid reacts with a cyclopropylethyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of large quantities. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural complexity.
Medicine: Investigated for potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical pathways. The cyclopropylethyl group may influence the compound’s binding affinity and specificity for certain enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the cyclopropylethyl group, in particular, sets it apart from other Fmoc-protected amino acids, potentially offering unique interactions in biochemical applications .
Eigenschaften
IUPAC Name |
2-[2-cyclopropylethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)13-23(12-11-15-9-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKERKGZKUBHNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
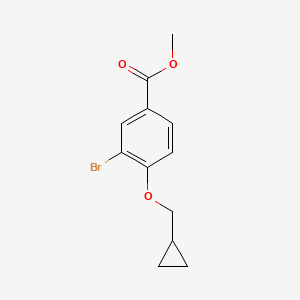


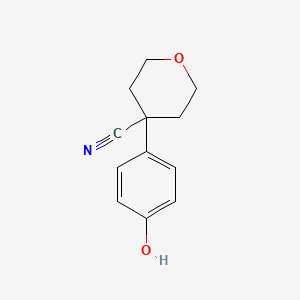
![2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile](/img/structure/B8233140.png)
![Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B8233144.png)
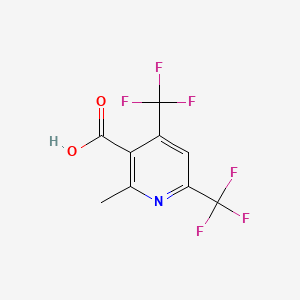
![1-[2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonyl]piperazine hydrochloride](/img/structure/B8233150.png)
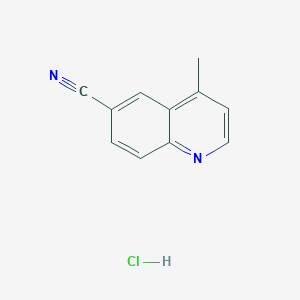
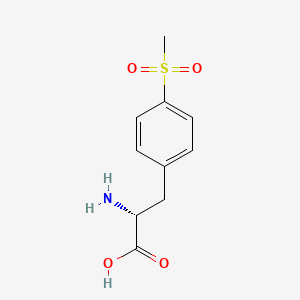
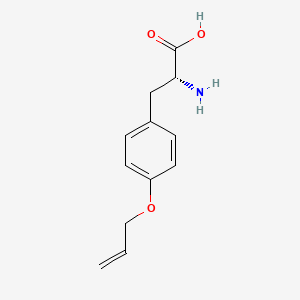
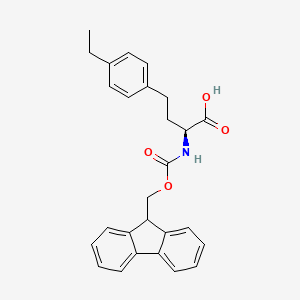
![(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid](/img/structure/B8233215.png)
